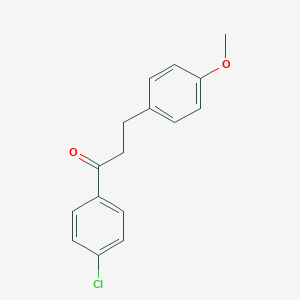
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, involves regiospecific reactions. These compounds are typically synthesized through specific chemical pathways that might involve base-catalyzed Claisen-Schmidt condensation reactions or other specialized methods designed to link the chlorophenyl and methoxyphenyl groups via a propanone bridge (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Single-crystal X-ray analysis plays a crucial role in unambiguously determining the molecular structure of these compounds, revealing details about their crystal packing, hydrogen bonding, and conformational differences. The molecular structure and spectroscopic data of related compounds have been obtained using various spectroscopic techniques and quantum chemical calculations, providing insights into the bond lengths, bond angles, and overall geometry of the molecule (Viji, Balachandran, Babiyana, Narayana, & Salian, 2020).
Chemical Reactions and Properties
Chemical reactivity and the properties of these compounds have been explored through computational and experimental studies. Investigations into their electronic properties, chemical reactivity, and interaction with biological receptors provide valuable information for understanding their behavior in various chemical contexts. For example, density functional theory (DFT) has been employed to study the electronic parameters, Mulliken atomic charges, and molecular electrostatic potential surfaces (Adole, Koli, Shinde, & Shinde, 2020).
Physical Properties Analysis
The physical properties of these compounds, including their crystallization behavior, melting points, and solubility, are influenced by their molecular structure. For instance, the crystallization of compound (I) with two crystallographically unique molecules forming hydrogen-bonded dimers showcases typical behavior of carboxylic acid groups in the solid state, which is essential for understanding their physical state and stability (Kumarasinghe, Hruby, & Nichol, 2009).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities : A study by Viji et al. (2020) focused on the antimicrobial activity of a related molecule, demonstrating its effectiveness against both fungal and bacterial infections. This study also explored the anticancer potential of the molecule through molecular docking to identify binding energy with different proteins (Viji et al., 2020).
Molecular Docking and Quantum Chemical Calculations : Another research by Viji et al. (2020) used molecular docking and quantum chemical calculations to analyze a similar compound. This study focused on understanding the molecular structure and spectroscopic data, which are crucial for assessing the biological effects and potential therapeutic applications of the compound (Viji et al., 2020).
Synthesis and Spectral Properties : Ahmed et al. (2007) investigated the synthesis and correlation of spectral properties of substituted 1,3-diphenyl-2-propen-1-ones, including the compound . This research contributed to the understanding of the structural characteristics of these compounds, which is valuable for their potential application in various fields (Ahmed et al., 2007).
Nonlinear Optical Properties : Research on chalcone derivatives, including compounds related to "1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one", has shown significant nonlinear optical properties. These findings are important for the development of optical devices and materials (Shkir et al., 2019).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCXJPINVMYTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462396 | |
| Record name | 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
CAS RN |
111302-58-0 | |
| Record name | 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
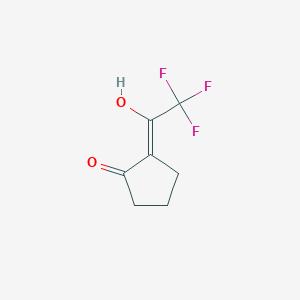
![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
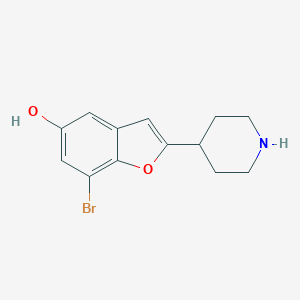
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
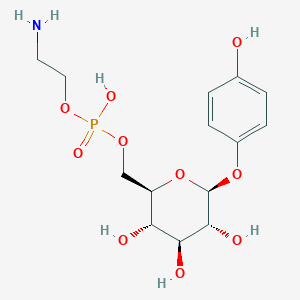
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)
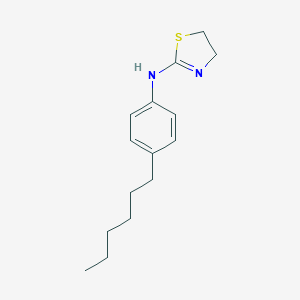
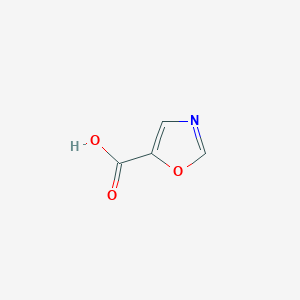

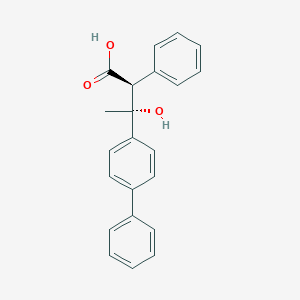
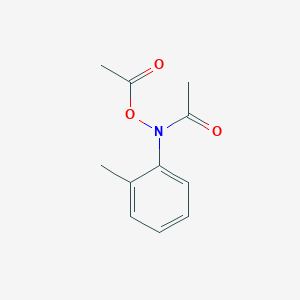
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)